molecular formula C11H11ClO4 B8652473 Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate

Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate

Cat. No. B8652473
M. Wt: 242.65 g/mol
InChI Key: JPABRQCRIVEWDL-UHFFFAOYSA-N
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Patent
US07994336B2

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using 4-methoxybenzaldehyde instead 4-fluorobenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4](=[O:14])[CH:5]([Cl:13])[C:6]1[CH:11]=[CH:10][C:9](F)=[CH:8][CH:7]=1.[CH3:16][O:17]C1C=CC(C=O)=CC=1.FC1C=CC(C=O)=CC=1>>[CH3:1][O:2][C:3](=[O:15])[C:4](=[O:14])[CH:5]([Cl:13])[C:6]1[CH:11]=[CH:10][C:9]([O:17][CH3:16])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(C1=CC=C(C=C1)F)Cl)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C(C(C1=CC=C(C=C1)OC)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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